methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 312938-63-9
Cat. No.: VC16144299
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312938-63-9 |
|---|---|
| Molecular Formula | C26H27N3O5S |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C26H27N3O5S/c1-15-22(25(31)34-6)23(17-9-12-19(32-4)20(14-17)33-5)29-24(30)21(35-26(29)27-15)13-16-7-10-18(11-8-16)28(2)3/h7-14,23H,1-6H3/b21-13+ |
| Standard InChI Key | XKEPLSLKPBYNAE-FYJGNVAPSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiazolo[3,2-a]pyrimidine core, a bicyclic system comprising a thiazole ring fused to a pyrimidine ring. Key substituents include:
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A 3,4-dimethoxyphenyl group at position 5, contributing electron-donating effects.
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A 4-(dimethylamino)benzylidene moiety at position 2, introducing a conjugated π-system and basicity.
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A methyl ester at position 6 and a methyl group at position 7, enhancing lipophilicity.
The E-configuration of the benzylidene group ensures optimal spatial arrangement for biological interactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₈N₄O₅S |
| Molecular Weight | 532.60 g/mol |
| CAS Registry Number | 612078-93-0 (analog) |
| Key Functional Groups | Thiazole, Pyrimidine, Ester |
Spectral Characterization
Spectral data for analogous compounds provide insights into its structural validation:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=N thiazole), and ~1250 cm⁻¹ (C-O methoxy) .
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¹H NMR: Signals include δ 3.85–3.90 (methoxy protons), δ 7.2–8.1 (aromatic protons), and δ 2.40 (methyl group) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a one-pot three-component reaction, adapting methodologies from thiazolo[3,2-a]pyrimidine derivatives . Key steps include:
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Knoevenagel Condensation: Between 4-(dimethylamino)benzaldehyde and a thiazolo[3,2-a]pyrimidine precursor.
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Michael Addition: Incorporating 3,4-dimethoxyphenylacetonitrile.
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Cyclization and Esterification: Facilitated by acetic acid under reflux .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel | Piperidine, EtOH, 80°C | 65–70 |
| Michael Addition | K₂CO₃, DMF, RT | 75–80 |
| Cyclization | AcOH, reflux, 6 h | 60–65 |
Industrial Scalability
Challenges in scaling include purification of the E-isomer and optimizing solvent recovery. Continuous flow reactors and catalytic piperidinium acetate have been proposed to enhance efficiency .
Biological Activity and Mechanisms
Table 3: Comparative Antimicrobial IC₅₀ Values (μg/mL)
Anticancer Activity
The 4-(dimethylamino)benzylidene moiety enhances cytotoxicity via:
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Topoisomerase II Inhibition: Intercalation into DNA duplexes.
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Apoptosis Induction: Upregulation of caspase-3/7 in MCF-7 breast cancer cells .
Computational and Docking Studies
Molecular Docking Insights
Docking against DNA gyrase (1KZN) revealed:
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Binding Energy: −8.9 kcal/mol, superior to ciprofloxacin (−7.2 kcal/mol) .
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Key Interactions: Hydrogen bonds with Thr165 and hydrophobic contacts with Val167 .
Table 4: Docking Parameters for Target vs. Standards
| Parameter | Target Compound | Ciprofloxacin |
|---|---|---|
| Binding Energy (kcal/mol) | −8.9 | −7.2 |
| Hydrogen Bonds | 3 | 2 |
| Hydrophobic Contacts | 5 | 4 |
ADMET Profiling
Predictive models indicate:
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Bioavailability: 55% (Lipinski’s Rule compliant).
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Blood-Brain Barrier Penetration: Low (logBB = −1.2).
Future Directions and Applications
Therapeutic Prospects
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Antimicrobial Resistance: Synergy with β-lactam antibiotics against MRSA.
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Oncology: Combination therapies with PARP inhibitors for BRCA-mutant cancers.
Synthetic Chemistry
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Derivatization: Introducing sulfonamide groups to enhance solubility.
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Green Chemistry: Solvent-free synthesis using ball milling.
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